molecular formula C14H14O4 B3284916 Ethyl 2-ethyl-4-oxo-4H-chromene-3-carboxylate CAS No. 79388-03-7

Ethyl 2-ethyl-4-oxo-4H-chromene-3-carboxylate

Cat. No. B3284916
CAS RN: 79388-03-7
M. Wt: 246.26 g/mol
InChI Key: AIJAAEPUNGKLSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-ethyl-4-oxo-4H-chromene-3-carboxylate is a chemical compound with the molecular formula C12H10O4 . It is a yellow solid .


Synthesis Analysis

The synthesis of Ethyl 2-ethyl-4-oxo-4H-chromene-3-carboxylate can be achieved through a one-pot process . The transformation occurs via the in situ formation of a Michael adduct, followed by the alkoxide ion mediated rearrangement of the intermediate .


Molecular Structure Analysis

The molecular structure of Ethyl 2-ethyl-4-oxo-4H-chromene-3-carboxylate is characterized by a chromene core, which is a bicyclic ring system consisting of a benzene ring fused to a heterocyclic pyran ring . The compound has a molecular weight of 218.21 .


Physical And Chemical Properties Analysis

Ethyl 2-ethyl-4-oxo-4H-chromene-3-carboxylate is a yellow solid with a melting point of 230–232 degrees Celsius . It has a molecular weight of 218.21 .

Scientific Research Applications

Atom Economical Synthesis

Ethyl 2-ethyl-4-oxo-4H-chromene-3-carboxylate and its derivatives are utilized in atom economical synthesis processes. A study by Boominathan et al. (2011) explored an efficient one-pot, three-component reaction yielding ethyl 2-amino-3-cyano-4-(2-ethoxy-2-oxoethyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-4-carboxylate derivatives. This process involved a tandem Michael addition-cyclization reaction, indicating the compound's utility in medicinal chemistry (Boominathan et al., 2011).

Antibacterial Activity

Ethyl 2-ethyl-4-oxo-4H-chromene-3-carboxylate shows promise in antibacterial applications. A study conducted in 2014 revealed its effectiveness against bacterial isolates from wound infections. The research focused on the antimicrobial activities of ethyl coumarin complexes against human pathogenic bacteria, highlighting the compound's potential in treating bacterial infections (Hassan, 2014).

Anticancer Applications

Research by Das et al. (2009) investigated the structure-activity relationship and molecular mechanisms of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogs in overcoming drug resistance in cancer cells. Their findings suggest the compound's potential as an anticancer agent, especially in treating cancers with multiple drug resistances (Das et al., 2009).

Structural and Conformational Studies

The compound is also significant in structural and conformational studies. Ciolkowski et al. (2009) analyzed chromane derivatives, including ethyl 2-ethyl-4-oxo-4H-chromene-3-carboxylate, to understand their structural properties using spectroscopy and X-ray methods. These studies provide insights into the molecular configurations and stability of the compound (Ciolkowski et al., 2009).

Photoluminescence Studies

Research on the photoluminescence properties of ethyl coumarin-3-carboxylate derivatives, including ethyl 2-ethyl-4-oxo-4H-chromene-3-carboxylate, has been conducted. These studies, such as the one by Song et al. (2014), explore the absorption and emission properties of these compounds, indicating their potential in photoluminescent materials (Song et al., 2014).

Safety And Hazards

Ethyl 2-ethyl-4-oxo-4H-chromene-3-carboxylate is classified as a potentially hazardous substance. It has been assigned the GHS07 pictogram, and its hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

ethyl 2-ethyl-4-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-3-10-12(14(16)17-4-2)13(15)9-7-5-6-8-11(9)18-10/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJAAEPUNGKLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)C2=CC=CC=C2O1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-ethyl-4-oxo-4H-chromene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-ethyl-4-oxo-4H-chromene-3-carboxylate
Reactant of Route 2
Ethyl 2-ethyl-4-oxo-4H-chromene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-ethyl-4-oxo-4H-chromene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-ethyl-4-oxo-4H-chromene-3-carboxylate
Reactant of Route 5
Ethyl 2-ethyl-4-oxo-4H-chromene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-ethyl-4-oxo-4H-chromene-3-carboxylate

Citations

For This Compound
1
Citations
DM Lade, YN Aher, AB Pawar - The Journal of Organic Chemistry, 2019 - ACS Publications
Herein, we report Cp*Ir(III)-catalyzed C–H/O–H-bond functionalization of salicylaldehydes with α-diazocarbonyl compounds for the synthesis of chromones under redox-neutral …
Number of citations: 28 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.